molecular formula C14H13N3 B12570918 Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)- CAS No. 266341-15-5

Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)-

Cat. No.: B12570918
CAS No.: 266341-15-5
M. Wt: 223.27 g/mol
InChI Key: VOEBVDJEINFRJR-UHFFFAOYSA-N
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Description

Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)-: is a heterocyclic aromatic compound that contains a pyridine ring substituted with a di-1H-pyrrol-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)- can be achieved through several methods. One common approach involves the reaction of pyridine with a suitable pyrrole derivative under specific conditions. For instance, the Hantzsch pyridine synthesis is a well-known method that involves the condensation of aldehydes, ammonia, and β-ketoesters . Another method includes the use of Grignard reagents and pyridine N-oxides .

Industrial Production Methods: Industrial production of pyridine derivatives often relies on catalytic processes. For example, the Bönnemann reaction, a cobalt-catalyzed cyclotrimerization of alkynes and nitriles, is one such method . Additionally, the condensation of aldehydes like formaldehyde and crotonaldehyde in the presence of ammonia is another industrial approach .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.

Mechanism of Action

The mechanism of action of Pyridine, 2-(di-1H-pyrrol-2-ylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to enzymes and receptors, thereby modulating their activity. In cancer research, it targets key signaling pathways involved in cell proliferation and survival, such as the AKT1 and HER2 pathways . In anti-inflammatory applications, it inhibits the expression of inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Comparison:

Properties

CAS No.

266341-15-5

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-[bis(1H-pyrrol-2-yl)methyl]pyridine

InChI

InChI=1S/C14H13N3/c1-2-8-15-11(5-1)14(12-6-3-9-16-12)13-7-4-10-17-13/h1-10,14,16-17H

InChI Key

VOEBVDJEINFRJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(C2=CC=CN2)C3=CC=CN3

Origin of Product

United States

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